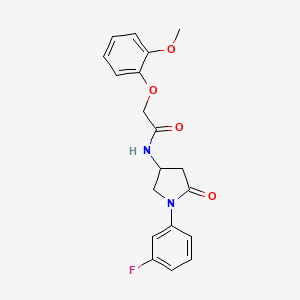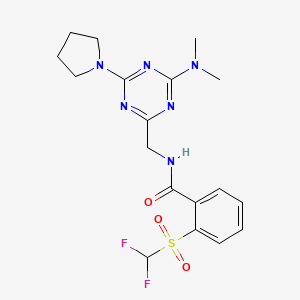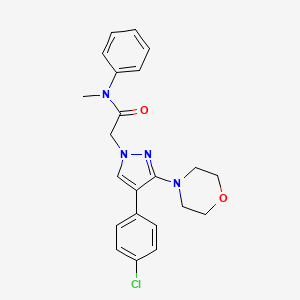
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(2-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C19H19FN2O4 and its molecular weight is 358.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radioligand Development for Peripheral Benzodiazepine Receptors
A significant application of compounds similar to N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(2-methoxyphenoxy)acetamide is in the development of radioligands for imaging. For example, [(18)F]-FMDAA1106 and [(18)F]FEDAA1106 have been synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors (PBRs). These compounds, through ex vivo autoradiograms, have shown high radioactivity in regions like the olfactory bulb, which is known for the highest PBR density in the brain (Zhang et al., 2003).
Anticancer Compound Development
Another pivotal application is in the synthesis of compounds with anticancer properties. For instance, modifications of certain pyrrolidin-2-yl acetamide derivatives have resulted in molecules with remarkable anticancer effects, toxicity profiles, and specific inhibitory activities against enzymes like PI3Ks and mTOR. These compounds have demonstrated potent antiproliferative activities in vitro against various human cancer cell lines, and some have shown efficacy in inhibiting tumor growth in animal models, suggesting their potential as anticancer agents with reduced toxicity (Wang et al., 2015).
Synthesis and Evaluation for Met Kinase Inhibition
Compounds related to this compound have been identified as potent and selective inhibitors of the Met kinase superfamily. These inhibitors have shown to improve enzyme potency and kinase selectivity, leading to significant tumor stasis in Met-dependent human gastric carcinoma xenograft models. Such developments indicate the role of these compounds in treating cancers where Met kinase plays a crucial role (Schroeder et al., 2009).
Exploration in Green Chemistry
There's also a focus on the green synthesis of related acetamide compounds, where novel catalysts have been developed for the hydrogenation of intermediates to produce compounds like N-(3-Amino-4-methoxyphenyl)acetamide. This approach represents an advancement in the production of azo disperse dyes and highlights the importance of sustainable methods in chemical synthesis (Qun-feng, 2008).
Insecticidal Activity
Furthermore, some derivatives have been studied for their insecticidal activity, demonstrating significant effects against pests such as the cowpea aphid. This application suggests the potential of these compounds in developing new, effective insecticides (Bakhite et al., 2014).
Wirkmechanismus
Pyrrolidine Ring
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives are known to have diverse biological activities and are used widely in medicinal chemistry .
Fluorophenyl Group
The presence of a fluorophenyl group could potentially enhance the compound’s ability to penetrate biological membranes, improving its bioavailability .
Methoxyphenoxy Group
The methoxyphenoxy group could potentially influence the compound’s solubility and its interactions with biological targets .
Eigenschaften
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4/c1-25-16-7-2-3-8-17(16)26-12-18(23)21-14-10-19(24)22(11-14)15-6-4-5-13(20)9-15/h2-9,14H,10-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGCCOSCIOGDIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(1,3-Dimethoxy-2-methylpropan-2-yl)amino]propanoic acid;hydrochloride](/img/structure/B2552670.png)


![1-[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2552673.png)

![ethyl 4-[({[7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2552678.png)
![N-(3-chloro-4-methylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2552679.png)

![[3-(Methylsulfanyl)phenyl]urea](/img/structure/B2552688.png)

![[3-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine](/img/structure/B2552690.png)
![2-(2,5-Dimethylbenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2552691.png)


